3-(9H-Fluoren-9-ylmethoxycarbonyl)-3-azabicyclo[3.2.2]nonane-6-carboxylic acid
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Overview
Description
3-(9H-Fluoren-9-ylmethoxycarbonyl)-3-azabicyclo[322]nonane-6-carboxylic acid is a complex organic compound featuring a bicyclic structure with a fluorenylmethoxycarbonyl (Fmoc) protecting group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(9H-Fluoren-9-ylmethoxycarbonyl)-3-azabicyclo[3.2.2]nonane-6-carboxylic acid typically involves multiple steps:
Formation of the Bicyclic Core: The bicyclic core can be synthesized through a Diels-Alder reaction, where a suitable diene and dienophile react under thermal or catalytic conditions to form the bicyclo[3.2.2]nonane structure.
Introduction of the Azabicyclic Moiety: The azabicyclic structure is introduced via a nucleophilic substitution reaction, where an appropriate amine reacts with a halogenated bicyclic precursor.
Fmoc Protection: The Fmoc group is introduced by reacting the amine with 9-fluorenylmethoxycarbonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems would also be integral to the industrial process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the fluorenylmethoxycarbonyl group, leading to the formation of fluorenone derivatives.
Reduction: Reduction reactions can target the bicyclic core or the azabicyclic moiety, potentially leading to the formation of reduced bicyclic or azabicyclic derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Fluorenone derivatives.
Reduction: Reduced bicyclic or azabicyclic derivatives.
Substitution: Various substituted azabicyclic compounds.
Scientific Research Applications
Chemistry
In synthetic chemistry, this compound serves as a versatile building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, derivatives of this compound can be used as probes to study enzyme activity and protein interactions. The Fmoc group is particularly useful in peptide synthesis, where it acts as a protecting group for amino acids.
Medicine
In medicinal chemistry, this compound and its derivatives are investigated for their potential therapeutic properties. The bicyclic structure can mimic natural products, making it a valuable scaffold for drug design.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism by which 3-(9H-Fluoren-9-ylmethoxycarbonyl)-3-azabicyclo[3.2.2]nonane-6-carboxylic acid exerts its effects depends on its specific application. In peptide synthesis, the Fmoc group protects the amino group, preventing unwanted reactions during the synthesis process. In medicinal applications, the compound may interact with specific molecular targets, such as enzymes or receptors, through its bicyclic and azabicyclic structures, influencing biological pathways.
Comparison with Similar Compounds
Similar Compounds
3-(9H-Fluoren-9-ylmethoxycarbonyl)-3-azabicyclo[3.2.1]octane-6-carboxylic acid: Similar structure but with a different bicyclic core.
3-(9H-Fluoren-9-ylmethoxycarbonyl)-3-azabicyclo[4.2.2]decane-6-carboxylic acid: Larger bicyclic core, potentially leading to different reactivity and applications.
Uniqueness
The unique combination of the Fmoc group and the bicyclic azabicyclic structure in 3-(9H-Fluoren-9-ylmethoxycarbonyl)-3-azabicyclo[3.2.2]nonane-6-carboxylic acid provides distinct advantages in synthetic flexibility and potential biological activity. Its specific structural features allow for targeted modifications and applications that may not be possible with other similar compounds.
This detailed overview should provide a comprehensive understanding of 3-(9H-Fluoren-9-ylmethoxycarbonyl)-3-azabicyclo[322]nonane-6-carboxylic acid, its preparation, reactions, applications, and unique properties
Properties
IUPAC Name |
3-(9H-fluoren-9-ylmethoxycarbonyl)-3-azabicyclo[3.2.2]nonane-6-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25NO4/c26-23(27)21-11-15-9-10-16(21)13-25(12-15)24(28)29-14-22-19-7-3-1-5-17(19)18-6-2-4-8-20(18)22/h1-8,15-16,21-22H,9-14H2,(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZLRRXHWUJTVDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CC1CC2C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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